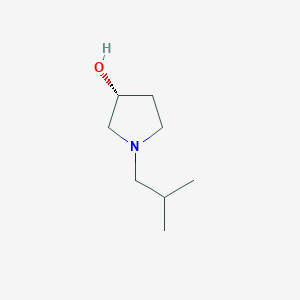
(5-methoxy-1,3-oxazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1,3-oxazol-2-yl)methanamine, also known as 5-methoxyoxazol-2-ylmethanamine, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 124-125°C and a boiling point of 199-200°C. The compound has a molecular weight of 149.14 g/mol and a molecular formula of C5H9NO2. It is soluble in water and is insoluble in most organic solvents.
Aplicaciones Científicas De Investigación
5-Methoxy-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides, as well as in the synthesis of pharmaceuticals and drugs. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, the compound has been used in the synthesis of various catalysts and catalytic systems.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1,3-oxazol-2-yl)methanamine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to act as an antioxidant and to inhibit the activity of certain bacteria.
Biochemical and Physiological Effects
5-Methoxy-1,3-oxazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects. It has also been shown to have a variety of neurological effects, including a reduction in anxiety and an increase in cognitive performance. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxy-1,3-oxazol-2-yl)methanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in experiments involving animals. Additionally, it is relatively easy to synthesize, which makes it cost-effective for laboratory use. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-methoxy-1,3-oxazol-2-yl)methanamine. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and other materials. Finally, further research could be done to explore its potential uses in the synthesis of catalysts and catalytic systems.
Métodos De Síntesis
5-Methoxy-1,3-oxazol-2-yl)methanamine can be synthesized through a variety of methods. One method involves the reaction of 5-methoxybenzaldehyde with sodium nitrite and hydrochloric acid in ethanol. This reaction yields the desired compound in a yield of approximately 90%. Another method involves the reaction of 5-methoxybenzaldehyde with sodium nitrite and hydrochloric acid in acetic acid. This reaction yields the desired compound in a yield of approximately 95%.
Propiedades
IUPAC Name |
(5-methoxy-1,3-oxazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODEGXCIINYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1,3-oxazol-2-yl)methanamine | |
CAS RN |
1783400-20-3 |
Source


|
| Record name | 1-(5-methoxy-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)


